3-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
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Overview
Description
3-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives
Preparation Methods
The synthesis of 3-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves multiple steps. One common synthetic route includes the condensation of 4-methoxyphenethylamine with a suitable chromene derivative under acidic conditions, followed by cyclization and oxidation reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts like palladium on carbon, and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other chromeno[8,7-e][1,3]oxazin derivatives, such as:
- 3-(4-hydroxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
- 3-(4-ethylphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of 3-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one lies in its specific methoxyphenethyl group, which may impart distinct properties and interactions .
Properties
Molecular Formula |
C23H23NO4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)ethyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C23H23NO4/c1-26-16-7-5-15(6-8-16)11-12-24-13-20-21(27-14-24)10-9-18-17-3-2-4-19(17)23(25)28-22(18)20/h5-10H,2-4,11-14H2,1H3 |
InChI Key |
OZPOSOKOESCAJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)OC2 |
Origin of Product |
United States |
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